molecular formula C14H11ClO B8817439 1-(4'-Chloro-[1,1'-biphenyl]-2-yl)ethanone CAS No. 893739-17-8

1-(4'-Chloro-[1,1'-biphenyl]-2-yl)ethanone

Cat. No. B8817439
Key on ui cas rn: 893739-17-8
M. Wt: 230.69 g/mol
InChI Key: JMXLTGKPGGITEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09072748B2

Procedure details

A mixture of 1-(2-bromophenyl)ethanone (3.1 g, 15.57 mmol)-4-chlorophenylboronic acid (2.92 g), (Ph3P)2PdCl2 (bis(triphenylphosphine)palladium(II) dichloride) (1.202 g) and Na2CO3 (3.30 g) in dimethoxyethane-ethanol-water (7:2:3, 50 mL) was heated at 100° C. for 3 hours and concentrated. The concentrate was suspended in dichloromethane (30 mL) and the insoluble material was removed by filtration. The filtrate was loaded onto a silica gel column, eluted with 0%-50% dichloromethane in hexane to provide the title compound.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
dimethoxyethane ethanol water
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.202 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[Cl:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C([O-])([O-])=O.[Na+].[Na+]>C(COC)OC.C(O)C.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:8](=[O:10])[CH3:9])=[CH:14][CH:13]=1 |f:2.3.4,5.6.7,^1:39,58|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(C)=O
Name
Quantity
2.92 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
3.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
dimethoxyethane ethanol water
Quantity
50 mL
Type
solvent
Smiles
C(OC)COC.C(C)O.O
Name
Quantity
1.202 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration
WASH
Type
WASH
Details
eluted with 0%-50% dichloromethane in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(C=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.